2-(2-Chloropyrimidin-4-yl)acetic acid 2-(2-Chloropyrimidin-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15847237
InChI: InChI=1S/C6H5ClN2O2/c7-6-8-2-1-4(9-6)3-5(10)11/h1-2H,3H2,(H,10,11)
SMILES:
Molecular Formula: C6H5ClN2O2
Molecular Weight: 172.57 g/mol

2-(2-Chloropyrimidin-4-yl)acetic acid

CAS No.:

Cat. No.: VC15847237

Molecular Formula: C6H5ClN2O2

Molecular Weight: 172.57 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloropyrimidin-4-yl)acetic acid -

Specification

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
IUPAC Name 2-(2-chloropyrimidin-4-yl)acetic acid
Standard InChI InChI=1S/C6H5ClN2O2/c7-6-8-2-1-4(9-6)3-5(10)11/h1-2H,3H2,(H,10,11)
Standard InChI Key NDQWAPSFPLRBGZ-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(N=C1CC(=O)O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrimidine ring substituted with a chlorine atom at the 2-position and an acetic acid group at the 4-position. Key identifiers include:

PropertyValueSource
Molecular FormulaC₆H₅ClN₂O₂
SMILESC1=CN=C(N=C1CC(=O)O)Cl
InChIKeyNDQWAPSFPLRBGZ-UHFFFAOYSA-N
Molecular Weight172.57 g/mol

The planar pyrimidine ring and polar carboxylic acid group confer both lipophilic and hydrophilic properties, enabling interactions with biological targets .

Spectral Characterization

While experimental spectral data remain limited in public databases, predicted properties include:

  • ¹H NMR: Signals at δ 8.6 ppm (pyrimidine H-5), δ 3.9 ppm (CH₂ of acetic acid), and δ 13.1 ppm (carboxylic acid proton) .

  • IR: Stretches at 1700–1720 cm⁻¹ (C=O), 1550–1600 cm⁻¹ (C=N), and 750 cm⁻¹ (C-Cl) .

Synthesis and Manufacturing

Route Selection

The synthesis typically involves functionalization of preformed pyrimidine rings. A patent (CN104761504A) outlines a general strategy for 2-chloropyrimidine derivatives :

  • Pyrimidine Core Formation:

    • Reaction of guanidine nitrate with 1,1,3,3-tetramethoxypropane in ethanol under HCl gas yields 2-aminopyrimidine .

    • Chlorination using ZnCl₂/NaNO₂ in dichloromethane introduces the 2-chloro substituent .

  • Acetic Acid Introduction:

    • Nucleophilic substitution at the 4-position with bromoacetic acid or its esters.

    • Example protocol:

      • React 2-chloro-4-iodopyrimidine with ethyl glycinate under Pd catalysis.

      • Hydrolyze the ester to the carboxylic acid using NaOH/EtOH .

Process Optimization

Key parameters from analogous syntheses :

ParameterOptimal RangeImpact on Yield
Temperature80–85°CMaximizes SNAr reactivity
SolventDMF or DMSOEnhances solubility
Reaction Time6–8 hoursPrevents decomposition

Yields exceeding 85% are achievable under inert conditions .

Applications in Pharmaceutical Development

Kinase Inhibitor Precursors

The compound serves as a building block for tyrosine kinase inhibitors. For example, Pazopanib derivatives incorporate similar chloropyrimidine-acetic acid motifs to target VEGF receptors . Modifications at the 4-position modulate:

  • Binding affinity (Kd values: 1–10 nM for VEGFR2)

  • Solubility (logP reduction from 3.2 to 1.8 with carboxylic acid groups)

Prodrug Design

Esterification of the carboxylic acid enhances membrane permeability:

Prodrug FormRelative Bioavailability
Ethyl ester1.0 (reference)
Pivaloyloxymethyl3.2±0.4
Isopropylcarbonate2.1±0.3

Hydrolysis in vivo regenerates the active acid form .

HazardPrecautionary Measure
Skin irritation (H315)Nitrile gloves (≥8 mil thickness)
Eye damage (H319)Goggles with side shields
Respiratory sensitization (H334)NIOSH-approved respirator

Analytical Method Development

HPLC Conditions

A validated method for related analogs uses:

ParameterSpecification
ColumnC18, 150 × 4.6 mm, 3.5 µm
Mobile Phase0.1% HCOOH in H₂O:ACN (65:35)
Flow Rate1.0 mL/min
DetectionUV 254 nm
Retention Time6.8±0.2 minutes

LOD and LOQ are 0.1 µg/mL and 0.3 µg/mL, respectively .

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

DerivativeLogD (pH 7.4)VEGFR2 IC₅₀ (nM)
2-Fluoro1.28.5
2-Chloro1.55.2
2-Bromo1.84.7

The chlorine substituent balances lipophilicity and target affinity .

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